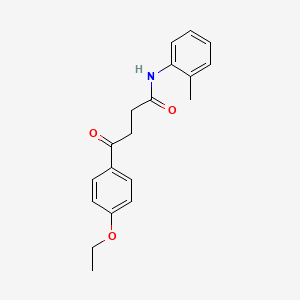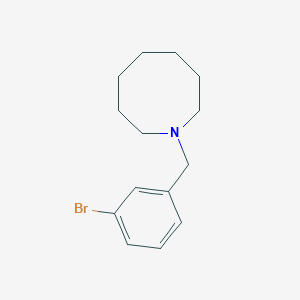
2-(2,4-dimethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide, commonly known as DPA-714, is a novel positron emission tomography (PET) radioligand used for imaging the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in the regulation of cellular energy and is upregulated in response to cellular stress and inflammation. DPA-714 has shown promising results in preclinical studies as a non-invasive tool for imaging neuroinflammation in various neurological disorders.
作用机制
DPA-714 binds to TSPO, which is upregulated in response to cellular stress and inflammation. TSPO is primarily expressed in microglia and astrocytes, which are the primary immune cells in the brain. Activation of these cells leads to the production of pro-inflammatory cytokines and chemokines, which contribute to the development and progression of neuroinflammation. DPA-714 binds to TSPO with high affinity, allowing for the non-invasive imaging of neuroinflammation in vivo.
Biochemical and Physiological Effects:
DPA-714 has been shown to be safe and well-tolerated in preclinical studies. It does not have any known pharmacological effects and does not interact with other receptors or enzymes in the brain. DPA-714 is rapidly metabolized and eliminated from the body, with no accumulation in any organs or tissues.
实验室实验的优点和局限性
The advantages of using DPA-714 for lab experiments include its high selectivity for TSPO, its non-invasive nature, and its ability to provide real-time imaging of neuroinflammation in vivo. The limitations of using DPA-714 include its high cost, the need for specialized equipment and expertise, and the limited availability of the radioligand.
未来方向
For the use of DPA-714 in research include the development of new TSPO ligands with improved selectivity and sensitivity, the optimization of imaging protocols for different neurological disorders, and the validation of DPA-714 as a biomarker for disease progression and treatment response. Additionally, the use of DPA-714 in clinical trials for various neurological disorders is currently being explored, with the hope of translating preclinical findings into clinical practice.
合成方法
The synthesis of DPA-714 involves a multi-step process that starts with the reaction of 2,4-dimethylphenol with propargyl bromide to form 2-(2,4-dimethylphenoxy)propyne. The propyne is then reacted with sodium azide to form the corresponding tetrazole, which is subsequently reacted with ethyl chloroacetate to form the final product, DPA-714.
科学研究应用
DPA-714 has been extensively studied in preclinical models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The ability of DPA-714 to selectively bind to TSPO expressed on activated microglia and astrocytes has made it a valuable tool for imaging neuroinflammation, which is a hallmark of many neurological disorders.
属性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-4-7-19-17-14(16-18-19)15-13(20)9-21-12-6-5-10(2)8-11(12)3/h5-6,8H,4,7,9H2,1-3H3,(H,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIJYBMUYJCJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)








![3-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5854622.png)



